Chloropropyldiphenylmethylsilane

Description

Evolution and Scope of Organosilicon Chemistry in Modern Materials Science

The journey of organosilicon chemistry began with the synthesis of tetraethylsilane (B1293383) in the 1860s. However, it was the pioneering work of Frederic Kipping in the early 20th century that truly laid the foundation for this field, leading to the development of silicones. These polymers, with their characteristic siloxane (Si-O-Si) backbone, exhibit exceptional thermal stability, chemical inertness, and hydrophobicity, properties that have made them indispensable in numerous applications. researchgate.netmdpi.com

The scope of organosilicon chemistry has since expanded dramatically. Organosilicon compounds are now integral to the development of advanced materials with tailored properties. researchgate.net Their applications are diverse, ranging from sealants and adhesives to high-performance coatings and biomedical devices. mdpi.comontosight.ai The ability to modify the organic substituents attached to the silicon atom allows for the fine-tuning of material properties, leading to the creation of novel hybrid organic-inorganic materials. mdpi.com Recent advancements have focused on the synthesis of organosilicon compounds with specific functionalities, further broadening their utility in areas such as nanotechnology, electronics, and catalysis. researchgate.netmdpi.com

Importance of Halogenated Organosilanes as Synthetic Intermediates

Halogenated organosilanes, which contain a silicon-halogen bond, are highly valuable intermediates in organic and organometallic synthesis. The reactivity of the Si-halogen bond makes these compounds excellent precursors for the introduction of silicon-containing moieties into organic molecules. They are fundamental in the production of a wide array of other silanes and silicone-based materials. cymitquimica.com

The utility of halogenated silanes stems from their ability to react with a variety of nucleophiles, leading to the formation of new silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds. researchgate.net This reactivity is harnessed in numerous synthetic transformations, including their use as protecting groups for alcohols and other functional groups. Silyl (B83357) ethers, formed by the reaction of an alcohol with a chlorosilane, are a cornerstone of modern organic synthesis, offering robust protection that can be selectively removed under specific conditions. masterorganicchemistry.comutsouthwestern.edu Furthermore, halogenated silanes are key starting materials for the synthesis of organosilicon polymers and serve as crosslinking agents in the production of materials like room-temperature vulcanized rubber. msu.edu Their versatility makes them indispensable tools for the construction of complex molecular architectures. cymitquimica.comsigmaaldrich.com

Positioning Chloropropyldiphenylmethylsilane within Contemporary Chemical Research

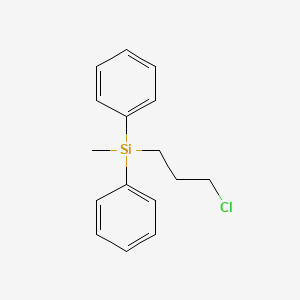

This compound [(C₆H₅)₂CH₃Si(CH₂)₃Cl] is a functionalized organosilane that combines the features of a halogenated silane (B1218182) with a reactive alkyl chloride group. While not as extensively studied as some other organosilanes, its structure suggests significant potential in several areas of chemical research. The diphenylmethylsilyl group offers a sterically demanding and lipophilic moiety, which can influence the properties of molecules to which it is attached. The terminal chloro-propyl group provides a reactive handle for a variety of nucleophilic substitution reactions.

This bifunctional nature positions this compound as a valuable building block in the synthesis of more complex molecules. It can be envisioned as a linker molecule to tether the diphenylmethylsilyl group to other substrates or as a monomer in the synthesis of specialized polymers. Its application could lie in the development of new materials with specific surface properties, as a component in novel catalysts, or in the synthesis of biologically active compounds where the introduction of a bulky silyl group could modulate activity or bioavailability. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in contemporary chemical synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl-methyl-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClSi/c1-18(14-8-13-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12H,8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRKMRQMDVXKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chloropropyldiphenylmethylsilane and Its Precursors

Historical Context of Organosilane Synthesis

The journey into the world of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound. rsc.org In the same year, they also prepared tetraethylsilane (B1293383) by reacting tetrachlorosilane (B154696) with diethylzinc. rsc.org This pioneering work laid the groundwork for future explorations into the synthesis and properties of compounds containing carbon-silicon bonds.

A significant leap in the industrial production of organosilanes occurred in the 1940s with the independent development of the direct process by Eugene G. Rochow and Richard Müller. nih.govdntb.gov.ualibretexts.orgresearchgate.net This method, now famously known as the Müller-Rochow process, involves the copper-catalyzed reaction of an alkyl halide with elemental silicon, typically in a fluidized bed reactor at elevated temperatures and pressures. nih.govlibretexts.org While various alkyl halides can be used, chloromethane (B1201357) is most commonly employed, yielding a mixture of methylchlorosilanes such as dimethyldichlorosilane, trimethylsilyl (B98337) chloride, and methyltrichlorosilane. nih.gov This process proved to be a cost-effective and efficient route for large-scale production, making organosilanes widely accessible and fueling the growth of the silicone industry. dntb.gov.uaresearchgate.net It is estimated that approximately 90% of silicone monomers are produced via the Müller-Rochow process. researchgate.net

Prior to this breakthrough, the synthesis of organosilanes was often a more complex, multi-stage procedure, frequently relying on the use of organometallic reagents like Grignard reagents to react with silicon halides or orthosilicic acid esters. dntb.gov.uaresearchgate.netnih.gov Frederic S. Kipping, a prominent figure in the early 20th century, extensively utilized Grignard reagents for the synthesis of various alkyl- and arylsilanes, contributing significantly to the foundational knowledge of organosilicon chemistry. rsc.orgnih.gov

Table 1: Key Milestones in the History of Organosilane Synthesis

| Year | Scientist(s) | Key Contribution | Reference(s) |

| 1863 | Charles Friedel & James Crafts | Synthesis of the first organochlorosilane and tetraethylsilane. | rsc.orgoecd.org |

| 1904-1937 | Frederic S. Kipping | Extensive use of Grignard reagents for alkyl- and arylsilane synthesis; discovery of cyclic and linear polysiloxanes. | rsc.orgnih.govoecd.org |

| 1940s | Eugene G. Rochow & Richard Müller | Independent development of the direct process (Müller-Rochow process) for the industrial synthesis of methylchlorosilanes. | nih.govdntb.gov.ualibretexts.orgresearchgate.net |

Targeted Synthesis Routes for Chloropropyldiphenylmethylsilane

The synthesis of a specific organosilane like this compound requires a more targeted approach than the broad-spectrum Müller-Rochow process. The key challenge lies in the selective formation of the carbon-silicon bond between the propyl chain and the diphenylmethylsilyl group.

Strategies for Carbon-Silicon Bond Formation

Two primary strategies are prevalent for the formation of the requisite carbon-silicon bond in the synthesis of this compound: hydrosilylation and the use of organometallic reagents.

Hydrosilylation: This powerful and atom-economical reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. rsc.orgresearchgate.net For the synthesis of this compound, the most direct route would be the hydrosilylation of allyl chloride with diphenylmethylsilane. This reaction is typically catalyzed by transition metals, most commonly platinum-based catalysts like Speier's catalyst or Karstedt's catalyst. wikipedia.org However, rhodium-based catalysts have also been shown to be highly efficient and selective for the hydrosilylation of allyl chloride with other silanes, such as trichlorosilane, offering improved functional group tolerance compared to some platinum catalysts. nih.govdntb.gov.uaoecd.orgyoutube.com

The general reaction is as follows:

CH₂=CHCH₂Cl + (C₆H₅)₂CH₃SiH → Cl(CH₂)₃Si(CH₃)(C₆H₅)₂

The reaction typically proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the double bond, yielding the desired 3-chloropropyl isomer.

Organometallic Routes (Grignard Reaction): An alternative and historically significant method involves the use of a Grignard reagent. libretexts.orgchemicalbook.comresearchgate.net In this approach, a Grignard reagent is first prepared from a chloropropyl halide, such as 3-chloro-1-iodopropane, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comresearchgate.net This forms a chloropropylmagnesium halide. Subsequently, this Grignard reagent is reacted with a suitable chlorosilane, in this case, diphenylmethylchlorosilane.

The two-step process can be represented as:

Cl(CH₂)₃I + Mg → Cl(CH₂)₃MgI (in anhydrous ether)

Cl(CH₂)₃MgI + (C₆H₅)₂CH₃SiCl → Cl(CH₂)₃Si(CH₃)(C₆H₅)₂ + MgICl

It is crucial to carry out Grignard reactions under strictly anhydrous conditions, as the highly reactive Grignard reagent will readily react with any available protons, such as those from water, which would quench the reagent and prevent the desired carbon-silicon bond formation. chemicalbook.com

Stereochemical Considerations in Synthetic Pathways

While the target molecule, this compound, is not chiral at the silicon center, stereochemistry becomes a critical consideration when synthesizing related chiral organosilanes. The silicon atom can be a stereocenter if it is bonded to four different substituents. The synthesis of such chiral organosilanes often relies on stereospecific reactions.

For instance, nucleophilic substitution at a silicon center can proceed with either retention or inversion of configuration, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. The stereochemical outcome of hydrosilylation reactions can also be controlled through the use of chiral catalysts, enabling the enantioselective synthesis of chiral organosilanes. While not directly applicable to the synthesis of achiral this compound, these principles are fundamental to the broader field of organosilane synthesis and the creation of structurally diverse and functionally specific silicon-containing molecules. The Felkin-Anh model or Cram's Rule can often predict the stereochemical outcome when a Grignard reagent adds to a prochiral ketone or aldehyde, which is relevant in the synthesis of more complex organosilanes. chemicalbook.com

Green Chemistry Principles in Organosilane Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organosilane synthesis.

A key focus is the development of more sustainable catalytic systems for hydrosilylation. While platinum-based catalysts are highly effective, there is a drive to replace them with catalysts based on more earth-abundant and less toxic metals like iron, cobalt, or nickel. wikipedia.org Furthermore, efforts are being made to develop catalytic systems that are air- and water-stable, simplifying handling and reducing the need for stringent inert atmosphere techniques.

Atom economy is another central tenet of green chemistry, and hydrosilylation is an inherently atom-economical reaction as it involves the addition of all atoms of the reactants into the final product. wikipedia.org The development of solvent-free reaction conditions or the use of greener solvents is also a significant area of research. For example, organocatalytic methods for the synthesis of silatranes have been developed that proceed under mild, solvent-free conditions, with the potential for catalyst recycling.

In the context of the Müller-Rochow process, which generates a mixture of products, improving the selectivity towards the desired organosilane is a key green chemistry goal, as it minimizes waste and reduces the energy required for separation processes.

The use of biocatalysis is also emerging as a green approach to organosilane synthesis. Enzymes have been engineered to catalyze the formation of carbon-silicon bonds under physiological conditions, offering an environmentally friendly alternative to traditional synthetic methods that often require harsh conditions and precious metal catalysts. chemicalbook.com

Table 2: Application of Green Chemistry Principles in Organosilane Synthesis

| Green Chemistry Principle | Application in Organosilane Synthesis | Reference(s) |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials. | chemicalbook.com |

| Atom Economy | Hydrosilylation is an inherently atom-economical reaction. | wikipedia.org |

| Less Hazardous Chemical Syntheses | Development of catalysts based on earth-abundant metals (Fe, Co, Ni) to replace precious metals (Pt). | wikipedia.org |

| Designing Safer Chemicals | Synthesis of organosilanes with reduced toxicity profiles. | |

| Safer Solvents and Auxiliaries | Development of solvent-free reactions or use of greener solvents. | |

| Design for Energy Efficiency | Development of catalysts that operate under milder conditions (lower temperature and pressure). | |

| Catalysis | Use of highly selective and recyclable catalysts, including organocatalysts and biocatalysts. | chemicalbook.com |

Reactivity and Advanced Derivatization Chemistry of Chloropropyldiphenylmethylsilane

Chemical Reactivity of the Si-Cl Bond

The silicon-chlorine bond in chloropropyldiphenylmethylsilane is the more reactive of its two functional groups and is highly susceptible to nucleophilic attack. libretexts.org This reactivity is a cornerstone of its utility in synthesis.

Hydrolysis and Condensation: The most common reaction involving the Si-Cl bond is hydrolysis, which occurs readily in the presence of water. This reaction cleaves the Si-Cl bond to form a silanol (B1196071) intermediate (a compound containing a Si-OH group) and hydrochloric acid. libretexts.orguni-wuppertal.de These silanols are often unstable and readily undergo self-condensation or condensation with other silanols to form stable siloxane linkages (Si-O-Si), releasing water in the process. uni-wuppertal.deresearchgate.net This process is fundamental to the formation of silicone polymers. libretexts.org

The general hydrolysis and condensation sequence can be represented as follows:

Hydrolysis: R₃SiCl + H₂O → R₃SiOH + HCl

Condensation: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

The rate and outcome of the hydrolysis can be influenced by factors such as the concentration of water and the reaction temperature. google.com Careful control of these conditions can favor the formation of specific products, from simple disiloxanes to complex polymeric structures. libretexts.org

Nucleophilic Substitution: Beyond hydrolysis, the Si-Cl bond can be displaced by a variety of nucleophiles. libretexts.orgresearchgate.net This allows for the introduction of a wide range of functional groups onto the silicon atom. For example, alcohols can react with the Si-Cl bond to form silyl (B83357) ethers, a reaction often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. youtube.com

Other nucleophiles, such as amines, organometallic reagents (e.g., Grignard reagents), and fluoride (B91410) ions, can also effectively displace the chloride, leading to the formation of new silicon-carbon, silicon-nitrogen, or silicon-fluorine bonds. nih.govlibretexts.org The reactivity of the Si-Cl bond is influenced by the steric bulk and electronic effects of the substituents on the silicon atom. nih.gov

| Nucleophile | Product Type | Significance |

| Water (H₂O) | Silanol, Siloxane | Foundation for silicone polymers libretexts.orguni-wuppertal.de |

| Alcohols (R'OH) | Silyl Ether | Protecting group chemistry, material modification youtube.comlibretexts.org |

| Grignard Reagents (R'MgX) | Tetraorganosilane | Formation of stable C-Si bonds nih.govorganic-chemistry.org |

| Amines (R'₂NH) | Silylamine | Synthesis of specialized polymers and reagents |

| Fluoride Ions (F⁻) | Fluorosilane | Used in fluoride-mediated reactions |

This table summarizes common nucleophilic substitution reactions at the Si-Cl bond of chlorosilanes.

Transformations Involving the Chloroalkyl Moiety

The 3-chloropropyl group of this compound offers a secondary site for chemical modification, behaving much like a typical alkyl halide. This functionality allows for its attachment to other molecules through nucleophilic substitution reactions.

The reactivity of the terminal C-Cl bond is generally lower than that of the Si-Cl bond, allowing for selective reactions. The propyl spacer between the silicon atom and the chlorine provides sufficient distance to minimize electronic interference from the silyl group, allowing the chloroalkyl moiety to undergo typical alkyl halide chemistry.

Common transformations include:

Reaction with Amines: Primary and secondary amines can displace the chloride to form secondary or tertiary amines, respectively. This is a key step in synthesizing amine-functionalized silanes.

Reaction with Azides: Sodium azide (B81097) can be used to convert the chloroalkyl group into an azidoalkyl group. researchgate.net These azide-functionalized silanes are useful precursors for "click chemistry" reactions. researchgate.net

Reaction with Cyanides: The introduction of a nitrile group (–CN) can be achieved through reaction with a cyanide salt, opening pathways to further chemical modifications such as hydrolysis to carboxylic acids or reduction to amines.

Grignard Reagent Formation: The chloropropyl group can be converted into a Grignard reagent by reacting with magnesium metal. wikipedia.org This creates a powerful carbon-based nucleophile that can be used to form new carbon-carbon bonds, effectively linking the silane (B1218182) to a wide variety of electrophilic substrates. wikipedia.orgorganic-chemistry.org

| Reagent | Functional Group Introduced | Resulting Compound Class |

| Ammonia/Amines (R'₂NH) | Amino Group | Amino-functionalized Silane |

| Sodium Azide (NaN₃) | Azido Group | Azido-functionalized Silane researchgate.net |

| Sodium Cyanide (NaCN) | Cyano Group | Cyano-functionalized Silane |

| Magnesium (Mg) | Grignard Reagent (-MgCl) | Organometallic Silane Reagent wikipedia.org |

This table illustrates transformations of the 3-chloropropyl group via nucleophilic substitution.

Functionalization Strategies for Diverse Chemical Architectures

The dual reactivity of this compound makes it an excellent coupling agent for linking organic molecules to other organic or inorganic structures.

The diphenylmethylsilyl group can be attached to various organic molecules, often serving as a bulky, sterically demanding protecting group for alcohols. youtube.comlibretexts.org The formation of a silyl ether occurs by reacting an alcohol with the Si-Cl bond of the silane, typically in the presence of a mild base. youtube.com This strategy is widely used in multi-step organic synthesis to mask a reactive hydroxyl group while other parts of the molecule are being modified.

Furthermore, the chloroalkyl group can be used to covalently attach the silane to organic structures. For instance, it can react with hydroxyl or amino groups on a polymer backbone or other organic frameworks, tethering the bulky diphenylmethylsilyl group to these structures.

A primary application of chlorosilanes like this compound is the surface modification of inorganic materials that possess surface hydroxyl groups, such as silica (B1680970), glass, and certain metal oxides. parksystems.commdpi.com This process, known as silanization, involves the reaction of the Si-Cl bond with the surface -OH groups. parksystems.com

The initial step is the hydrolysis of the Si-Cl bond, either by trace water on the substrate surface or by added water, to form a reactive silanol. This silanol then condenses with the surface hydroxyls, forming stable covalent siloxane (Si-O-Substrate) bonds. mdpi.com This process effectively grafts the organosilane onto the inorganic surface. nih.govrsc.org The remaining chloropropyl group on the now-tethered molecule is then available for further reactions, allowing the surface to be functionalized with a wide array of chemical properties depending on the subsequent chemistry performed. This technique is crucial for preparing modified chromatographic supports, reinforcing fillers for polymers, and creating specialized coatings. researchgate.netresearchgate.net

Polymerization Pathways Involving Silane Monomers

This compound, being a monochlorosilane, typically acts as a chain terminator in condensation polymerization. uni-wuppertal.de The synthesis of silicone polymers (polysiloxanes) relies on the hydrolysis and subsequent condensation of di- or trichlorosilanes. uni-wuppertal.deyoutube.comyoutube.com For example, the hydrolysis of a dichlorosilane (B8785471) like dichlorodimethylsilane (B41323) yields a difunctional silanediol, which can then polymerize to form long linear chains. libretexts.orguni-wuppertal.de

In this context, this compound can be introduced to control the length of the growing polymer chains. When it reacts with a terminal silanol group on a growing polysiloxane chain, it "caps" the end of the chain because it has no further sites for condensation. uni-wuppertal.de This prevents further polymerization at that terminus, allowing for precise control over the final molecular weight and properties of the silicone fluid, elastomer, or resin. youtube.comosti.gov The resulting polymer will have terminal chloropropyldiphenylmethylsilyl groups.

The general reaction for chain termination is:

This process is essential for synthesizing well-defined silicone block copolymers and other advanced polymer architectures. osti.gov

Controlled Radical and Ionic Polymerizations in Silane Systems

The derivatization of polymers with organosilicon compounds, such as this compound, offers a powerful route to materials with tailored properties. Controlled polymerization techniques, including radical and ionic polymerizations, are pivotal in achieving well-defined polymer architectures. These methods allow for the precise control of molecular weight, polydispersity, and the incorporation of functional groups.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as versatile tools for the synthesis of complex polymeric structures. nii.ac.jpbenicewiczgroup.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. nii.ac.jp The presence of a carbon-halogen bond in molecules like this compound suggests its potential as an initiator in ATRP. wikipedia.org

Similarly, ionic polymerization, particularly cationic polymerization, provides another avenue for the controlled synthesis of polymers from monomers with electron-donating groups, such as vinyl ethers and styrenes. nii.ac.jpnih.gov The initiation of such polymerizations often involves the generation of a carbocation, a role that could potentially be fulfilled by the chloropropyl group in this compound under appropriate activating conditions. nih.gov

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that typically utilizes a transition metal complex to reversibly activate a dormant species, usually an alkyl halide, to generate a propagating radical. wikipedia.org The general mechanism involves the transfer of a halogen atom between the catalyst and the dormant polymer chain. This process allows for the controlled growth of polymer chains, resulting in polymers with narrow molecular weight distributions and predefined molecular weights. cmu.edu

The potential use of this compound in ATRP would likely involve its role as an initiator. The carbon-chlorine bond in the chloropropyl group can be homolytically cleaved by a suitable transition metal catalyst in its lower oxidation state to form a radical that can then initiate the polymerization of various vinyl monomers.

Table 1: Key Components and Conditions in a Typical ATRP System

| Component | Example | Function |

| Monomer | Styrene, Methyl Methacrylate | Building block of the polymer chain |

| Initiator | Ethyl α-bromoisobutyrate | Source of the initial radical |

| Catalyst | Copper(I) bromide (CuBr) | Activates the dormant species |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and modulates the activity of the metal catalyst |

| Solvent | Toluene, Anisole | Dissolves the reaction components |

| Temperature | 60-110 °C | Influences reaction rate and catalyst activity |

This table presents a generalized overview of components in an ATRP system. Specific conditions would need to be optimized for an initiator like this compound.

Research in surface-initiated ATRP (SI-ATRP) has demonstrated the grafting of polymer brushes from surfaces functionalized with initiator moieties. nih.gov A similar approach could be envisioned where this compound is first anchored to a substrate, followed by the growth of polymer chains from the surface-bound chloropropyl groups.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over polymer architecture. It operates via a degenerative chain transfer mechanism, employing a thiocarbonylthio compound as a chain transfer agent (CTA). sigmaaldrich.com The CTA reversibly reacts with propagating radicals, forming a dormant species and a new radical that can reinitiate polymerization. This process allows for the synthesis of polymers with low polydispersity and complex architectures like block copolymers. sigmaaldrich.com

While this compound itself is not a conventional RAFT agent, it could be chemically modified to incorporate a thiocarbonylthio functionality. More commonly, silyl-containing RAFT agents have been synthesized and utilized to functionalize surfaces, such as silica nanoparticles, enabling the growth of polymer brushes from these surfaces via RAFT polymerization. benicewiczgroup.combenicewiczgroup.com This strategy allows for the creation of organic-inorganic hybrid materials with tailored surface properties.

Table 2: Typical Components in a RAFT Polymerization System

| Component | Example | Function |

| Monomer | N-isopropylacrylamide, Acrylic Acid | Building block of the polymer chain |

| Initiator | Azobisisobutyronitrile (AIBN) | Source of primary radicals |

| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate | Controls the polymerization via chain transfer |

| Solvent | Dioxane, Dimethylformamide | Dissolves the reaction components |

| Temperature | 60-80 °C | Initiates radical formation from the initiator |

This table provides a general outline of components in a RAFT polymerization. The choice of RAFT agent is crucial and depends on the monomer being polymerized. magtech.com.cn

Ionic Polymerization

Ionic polymerization proceeds through ionic intermediates, which can be either cationic or anionic. Cationic polymerization is particularly relevant for monomers bearing electron-donating substituents. nih.gov The initiation step typically involves the generation of a carbocation from the monomer by a protic or Lewis acid. nih.gov

The chloropropyl group of this compound could potentially act as a precursor to an initiating species in cationic polymerization. In the presence of a suitable Lewis acid, the carbon-chlorine bond could be polarized or cleaved to generate a carbocation that would initiate the polymerization of a vinyl monomer.

Table 3: Components and Characteristics of Cationic Vinyl Polymerization

| Feature | Description |

| Monomers | Vinyl ethers, Styrene, Isobutylene |

| Initiators | Protic acids (e.g., HClO4), Lewis acids (e.g., BF3, AlCl3) often with a co-initiator (e.g., H2O). nih.gov |

| Solvents | Typically non-polar or halogenated hydrocarbons (e.g., CH2Cl2, hexane). |

| Temperature | Often conducted at low temperatures (-78 to 0 °C) to suppress chain transfer and termination reactions. |

| Counter-ion | The nature of the counter-ion significantly affects the stability and reactivity of the propagating species. |

This table outlines general features of cationic polymerization. The successful initiation with a compound like this compound would depend on the selection of an appropriate Lewis acid and reaction conditions.

Recent advancements have focused on achieving living or controlled cationic polymerization, which allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersities. nii.ac.jp The development of novel initiating systems and the use of specific additives to stabilize the propagating carbocations are key to achieving this control. semanticscholar.org The incorporation of a diphenylmethylsilyl group at the chain end, originating from an initiator like this compound, could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or adhesion.

Advanced Materials Applications of Chloropropyldiphenylmethylsilane and Its Derivatives

Role as a Coupling Agent in Composite Materials

Silane (B1218182) coupling agents are critical for enhancing the compatibility and adhesion between organic polymer matrices and inorganic fillers or reinforcements, which are often dissimilar in nature. These agents act as a molecular bridge at the interface, improving the stress transfer between the two phases and thus enhancing the mechanical properties and durability of the composite material.

While direct studies on (3-Chloropropyl)diphenylmethylsilane as a primary coupling agent are not extensively documented, its structural analog, Dichloro(3-chloropropyl)methylsilane, is recognized as an effective silane coupling agent chemimpex.com. This suggests that (3-Chloropropyl)diphenylmethylsilane can perform a similar function. The proposed mechanism involves two key interactions:

Interaction with Inorganic Substrates: The silicon center, attached to a hydrolyzable group (in this case, the chloro group can be considered a leaving group, or the entire silane can be hydrolyzed under specific conditions to form a silanol), can form strong covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), or metal oxides chemimpex.commdpi.com.

Interaction with Organic Polymers: The two phenyl groups and the propyl chain provide significant organophilic character. These nonpolar groups can physically entangle and establish strong van der Waals interactions with a wide range of organic polymer matrices, such as epoxy resins, polyolefins, and polyesters.

Surface Functionalization and Modification Technologies

Surface functionalization is the process of modifying the surface of a material to impart new physical, chemical, or biological characteristics gelest.com. Silanes are widely used for this purpose due to their ability to form stable, well-defined layers on various substrates chemimpex.com. (3-Chloropropyl)diphenylmethylsilane and its derivatives are valuable tools in this field, enabling the precise engineering of surface properties.

The key to their utility is the reactive 3-chloropropyl group. This group serves as an anchor point for further chemical transformations. Through nucleophilic substitution reactions, the chlorine atom can be replaced with a wide array of other functional groups, including amines, thiols, azides, or quaternary ammonium (B1175870) salts. This versatility allows for the creation of surfaces with tailored properties, such as controlled wettability, biocompatibility, or specific chemical reactivity mdpi.com. For example, studies on (3-chloropropyl)trimethoxysilane (CPTMS) show it can be grafted onto surfaces like halloysite (B83129) nanotubes, creating active sites for further reactions mdpi.com.

Superhydrophobic surfaces, which exhibit water contact angles greater than 150°, are of great interest for applications such as self-cleaning, anti-icing, and drag reduction google.com. The creation of such surfaces typically requires two key features: low surface energy and a hierarchical micro/nano-scale roughness strongtie.com.

While specific studies detailing the use of (3-Chloropropyl)diphenylmethylsilane for superhydrophobicity are limited, its molecular structure is highly conducive to this application. The bulky diphenylmethylsilyl group can contribute significantly to creating a low-energy surface. When self-assembled on a substrate, these bulky groups can create a roughened texture at the nanoscale. This combination of chemical hydrophobicity from the phenyl groups and induced surface roughness is the fundamental principle behind the formation of superhydrophobic coatings google.com. The process would involve applying the silane to a substrate, where it would self-organize to present a nonpolar, structured interface to the environment, trapping air pockets to minimize contact with water droplets.

Organic coatings are a primary method for protecting metals from corrosion aic-coatings.com3m.com3m.com. The performance of these coatings can be significantly enhanced by improving their adhesion to the metal substrate and reducing their permeability to corrosive agents like water and oxygen. Silane-based pre-treatments and additives are effective at achieving this.

(3-Chloropropyl)diphenylmethylsilane and its derivatives can contribute to corrosion resistance in several ways:

Barrier Properties: When incorporated into a polymer matrix like epoxy, the bulky diphenyl groups can increase the tortuosity of the diffusion path for water and corrosive ions, slowing their ingress to the metal surface mdpi.com.

Adhesion Promotion: By forming a strong, covalent bond with the metal substrate (typically via its oxide layer), the silane can create a durable interface that is resistant to delamination caused by water, a common failure mode for protective coatings mdpi.com.

Functionalization: The chloropropyl group can be converted to other functionalities. For instance, it can be reacted to form an aminopropyl derivative. Amino-silanes are known to improve the cross-linking density of epoxy resins at the interface, leading to a tougher, more resilient, and highly corrosion-resistant coating mdpi.com. Research on epoxy coatings doped with (3-Aminopropyl)triethoxysilane-modified silica nanoparticles has demonstrated superior anti-corrosion performance compared to unmodified epoxy layers mdpi.com.

The effectiveness of silanes as adhesion promoters stems from their ability to form a durable link between dissimilar materials chemimpex.com. The primary mechanism is the chemical bonding theory, which posits that silanes form covalent bonds with both the inorganic substrate and the organic resin mdpi.com.

For a silane like (3-Chloropropyl)diphenylmethylsilane, the adhesion process at an interface (e.g., between glass and a polymer) can be described as follows:

Hydrolysis: Although it is not an alkoxysilane, the Si-Cl bond in a related compound like Dichloro(3-chloropropyl)methylsilane is readily hydrolyzable. Similarly, under certain conditions, the silane can hydrolyze to form a reactive silanol (B1196071) (Si-OH) intermediate.

Condensation with Substrate: The newly formed silanol groups can then undergo a condensation reaction with the hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass or metal oxide), forming stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal) mdpi.com.

Interfacial Cross-linking: Adjacent silanol molecules can also co-condense, forming a cross-linked polysiloxane network at the interface. This network provides a robust, hydrophobic, and chemically stable interphase region.

Interaction with Polymer Matrix: The organofunctional part of the molecule—the diphenylpropyl group—interacts with the organic polymer matrix. This interaction is primarily through physical mechanisms such as interpenetration, chain entanglement, and strong van der Waals forces, ensuring a strong link between the silane layer and the bulk polymer.

Integration into Novel Polymeric Systems for Enhanced Performance

The 3-chloropropyl group is a highly valuable functional handle for polymer synthesis. It can act as an initiation site or a point for grafting, allowing for the creation of well-defined polymer architectures such as block copolymers and polymers with functional side-chains.

Research has shown that cyclic siloxanes containing 3-chloropropyl groups can undergo controlled anionic ring-opening polymerization gelest.comresearchgate.net. This method allows for the synthesis of linear polysiloxanes with pendant chloropropyl groups distributed along the polymer backbone. These reactive groups can then be used for post-polymerization modification, enabling the attachment of various other functional moieties. This approach has been used to create well-defined siloxane-siloxane block copolymers with narrow molecular weight distributions researchgate.net. The ability to precisely place these reactive groups within a polymer structure is key to developing materials for specialized applications, such as advanced elastomers, membranes, or functional coatings.

Contributions to Catalysis and Near-Surface Chemistry

Immobilizing homogeneous catalysts onto solid supports is a major field in chemistry, as it combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Silane coupling agents are frequently used to tether catalytic complexes to inorganic supports like silica.

(3-Chloropropyl)diphenylmethylsilane is an ideal candidate for this application. The general strategy involves:

First, reacting the silane with the surface of a support material, such as silica gel, to anchor the diphenylmethylsilylpropyl group onto the surface.

Next, the pendant chloropropyl group is chemically modified. For example, it can be converted into a ligand (e.g., by reaction with a phosphine (B1218219) or an amine) that can coordinate to a catalytically active metal center.

This approach allows for the creation of a solid-supported catalyst where the active site is covalently bound to the support, preventing it from leaching into the reaction mixture. While specific examples using (3-Chloropropyl)diphenylmethylsilane are not prevalent in the literature, the methodology is well-established with analogous compounds like (3-chloropropyl)trimethoxysilane, which is widely used to functionalize surfaces for applications in catalysis and separation science mdpi.com.

Data Tables

Table 1: Potential Applications of (3-Chloropropyl)diphenylmethylsilane and its Derivatives

| Application Area | Specific Role of the Silane/Derivative | Key Functional Groups Involved | Relevant Research Findings |

| Composite Materials | Coupling Agent | Diphenylmethylsilyl group, Chloropropyl group (or resulting Silanol) | Analogs like Dichloro(3-chloropropyl)methylsilane serve as effective coupling agents, enhancing adhesion between organic and inorganic materials chemimpex.com. |

| Surface Modification | Hydrophobic Coating | Diphenylmethylsilyl group | Bulky organosilyl groups contribute to low surface energy, a prerequisite for creating hydrophobic and superhydrophobic surfaces google.com. |

| Corrosion Protection | Adhesion Promoter, Barrier Enhancer | Diphenylmethylsilyl group, Amino-derivative | Amino-silane derivatives improve cross-linking and adhesion of epoxy coatings, significantly enhancing corrosion resistance mdpi.com. |

| Polymer Synthesis | Monomer, Initiator for Grafting | 3-Chloropropyl group | Chloropropyl-functionalized cyclosiloxanes are used in controlled ring-opening polymerizations to create polymers with reactive side-chains gelest.comresearchgate.net. |

| Catalysis | Tether for Catalyst Immobilization | 3-Chloropropyl group (modified to a ligand) | Chloropropylsilanes are used to graft functional groups onto supports like halloysite or silica, creating active sites for further reactions mdpi.com. |

Theoretical and Computational Investigations of Chloropropyldiphenylmethylsilane Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule like Chloropropyldiphenylmethylsilane is defined by the arrangement of its electrons in molecular orbitals. An analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

For analogous systems, such as diphenylmethylsilane, computational studies have explored the nature of the Si-H bond and the electronic influence of the phenyl and methyl groups on the silicon center. iitm.ac.in The phenyl groups, with their π-systems, can significantly influence the electron density at the silicon atom, which in turn affects the polarity and strength of the bonds to the methyl and chloropropyl groups.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate | Indicates electron-donating capability, likely localized on the diphenylmethylsilyl group. |

| LUMO Energy | Low | Indicates electron-accepting capability, potentially influenced by the chloropropyl group. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| Dipole Moment | Significant | Arises from the electronegative chlorine atom, influencing intermolecular interactions. |

| Partial Atomic Charges | Negative charge on Cl; Positive charge on Si and adjacent C atoms | Predicts reactive sites for chemical transformations. |

Conformational Analysis and Stability Predictions

The flexibility of the propyl chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. The goal is to identify the most stable conformers, which are at the energy minima on the potential energy surface.

For the chloropropyl group, rotation around the C-C bonds will lead to different gauche and anti conformations. The relative stability of these conformers is determined by steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the C-Cl bond and other parts of the molecule. The bulky diphenylmethylsilyl group will also impose significant steric constraints, influencing the preferred orientation of the propyl chain. Computational methods can predict the relative energies of these conformers and the energy barriers to rotation between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the silicon center. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products.

A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and thus its rate. For instance, modeling the reaction of this compound with a nucleophile would involve locating the transition state for the displacement of the chloride ion. Theoretical calculations can provide insights into the geometry of this transition state, including the bond lengths and angles of the interacting species.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net This is particularly useful for investigating interfacial phenomena, such as how molecules of this compound would arrange themselves at a surface or at the interface between two different phases. For example, if used in a material formulation, MD simulations could predict how these molecules would interact with a substrate. researchgate.net

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the collective behavior and compute macroscopic properties from the microscopic trajectories. For a system containing this compound, MD could be used to understand its diffusion characteristics and how it might adsorb onto a surface, which is crucial for applications in coatings and surface modification. The interactions would be governed by intermolecular forces, including van der Waals forces and dipole-dipole interactions arising from the polar C-Cl bond.

Computational Approaches to Structure-Performance Relationships in Material Design

A major goal of computational materials science is to establish clear relationships between the molecular structure of a compound and the macroscopic performance of the material it is part of. For organosilanes like this compound, this could involve predicting how variations in its structure would affect properties like adhesion, thermal stability, or compatibility with a polymer matrix.

By systematically modifying the molecular structure in silico (e.g., changing the length of the alkyl chain, replacing the phenyl groups with other substituents) and calculating the resulting changes in molecular properties, researchers can build quantitative structure-property relationship (QSPR) models. These models can then be used to design new molecules with optimized performance characteristics for specific applications. For example, the length and nature of the spacer group between the silicon atom and the reactive chloro group can be tuned to control the reactivity and the physical properties of the resulting material. Studies on other chloropropylsilanes have been used to understand their role in forming stable bonds in various materials. epdf.pub

Advanced Analytical Methodologies for Characterizing Chloropropyldiphenylmethylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. For Chloropropyldiphenylmethylsilane, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry are indispensable for a comprehensive understanding of its atomic arrangement and bonding. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. msu.edu It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.

¹H NMR: In the proton NMR spectrum, the various hydrogen atoms in the molecule will resonate at distinct chemical shifts, influenced by their local electronic environment. The phenyl protons typically appear as a multiplet in the aromatic region (around 7.2-7.6 ppm). The protons of the propyl chain will exhibit characteristic splitting patterns and chemical shifts. For instance, the methylene (B1212753) group adjacent to the silicon atom would be expected at a different chemical shift compared to the methylene group adjacent to the chlorine atom. The methyl group attached to the silicon will show a singlet in the upfield region. researchgate.netrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the two phenyl groups will show signals in the aromatic region (typically 125-140 ppm). The carbons of the propyl chain and the methyl group attached to the silicon will have distinct signals in the aliphatic region. rsc.orgrsc.org The chemical shifts are sensitive to the neighboring atoms, allowing for precise assignment of each carbon. organicchemistrydata.org

²⁹Si NMR: For organosilicon compounds, ²⁹Si NMR is a valuable tool, although it is less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ²⁹Si nucleus. The chemical shift of the silicon atom in this compound provides direct insight into its coordination environment and the nature of the substituents attached to it. researchgate.net

A representative table of expected NMR data for this compound is provided below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Phenyl (C₆H₅) | 7.2 - 7.6 (multiplet) |

| ¹H | Propyl (-CH₂-CH₂-CH₂-Cl) | Variable (multiplet) |

| ¹H | Methyl (-CH₃) | ~0.5 (singlet) |

| ¹³C | Phenyl (C₆H₅) | 125 - 140 |

| ¹³C | Propyl (-CH₂-CH₂-CH₂-Cl) | Variable |

| ¹³C | Methyl (-CH₃) | ~0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uc.edu These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. The C-H stretching vibrations of the aromatic phenyl groups and the aliphatic propyl and methyl groups would appear in the 2800-3100 cm⁻¹ region. researchgate.net The Si-C bond often shows a characteristic absorption. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The Si-phenyl and Si-alkyl vibrations also have distinct absorption bands. acs.orgacs.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The symmetric vibrations of the phenyl rings and the Si-C bonds are often strong in the Raman spectrum. The principle of mutual exclusion, which applies to molecules with a center of symmetry, states that vibrations that are IR active are Raman inactive, and vice versa. youtube.com While this compound does not have a center of symmetry, the complementary nature of IR and Raman spectroscopy ensures a complete vibrational analysis.

A table summarizing the expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenyl C-H | Stretching | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Strong |

| Si-C | Stretching | 690 - 850 | Moderate to Strong |

| C-Cl | Stretching | 600 - 800 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org

For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak (M⁺), which would confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing further confirmation of the presence of a chlorine atom. nih.gov

The fragmentation of the molecular ion would yield several characteristic fragment ions. Common fragmentation pathways for organosilanes include cleavage of the Si-C bonds. researchgate.netcdnsciencepub.com Therefore, one would expect to see peaks corresponding to the loss of a propyl chloride group, a phenyl group, or a methyl group. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and distinguish it from isomers. spectrabase.com

A table of potential major fragments in the mass spectrum of this compound is shown below.

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [M]⁺ | 276/278 | Molecular ion |

| [M - CH₃]⁺ | 261/263 | Loss of a methyl group |

| [M - C₃H₆Cl]⁺ | 199 | Loss of the chloropropyl group |

| [M - C₆H₅]⁺ | 199/201 | Loss of a phenyl group |

| [C₆H₅]₂SiCH₃⁺ | 211 | Diphenylmethylsilyl cation |

| C₆H₅Si⁺ | 105 | Phenylsilyl cation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. acs.org For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable methods.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. oup.comwasson-ece.com It is well-suited for the analysis of volatile organosilicon compounds like this compound. dss.go.thnih.gov

In a GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The choice of the stationary phase is critical for achieving good separation. For silanes, a variety of columns can be used, and the selection depends on the specific impurities that need to be separated. google.com

A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. psu.edu GC-MS combines the separation power of GC with the identification capabilities of MS, making it a particularly powerful tool for purity assessment and impurity identification. nih.gov

| GC Parameter | Typical Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure complete vaporization without decomposition |

| Oven Temperature Program | Ramped to elute compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. While this compound is amenable to GC, HPLC can also be employed, especially for the analysis of its less volatile derivatives or for preparative separations.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the different interactions of the components with the stationary phase. For organosilicon compounds, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture. hawach.com

A UV detector is often used for the detection of aromatic compounds like this compound, as the phenyl groups absorb UV light. A charged aerosol detector (CAD) can also be used for compounds that lack a UV chromophore. thermofisher.com

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile, methanol) and water |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detector | UV-Vis or Charged Aerosol Detector (CAD) |

Surface Characterization Techniques for Modified Materials

The modification of material surfaces with this compound and its derivatives imparts unique properties that necessitate specialized analytical techniques for thorough characterization. These methods are crucial for confirming the presence and understanding the nature of the silane (B1218182) layer, which in turn governs the material's performance in various applications.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and non-destructive analytical technique frequently used in conjunction with scanning electron microscopy (SEM) to determine the elemental composition of a material's surface. thermofisher.com When a surface modified with this compound is analyzed, EDS can confirm the success of the modification process by detecting the presence of silicon (Si) and chlorine (Cl), key elements in the parent molecule, alongside the elemental constituents of the substrate material.

The fundamental principle of EDS involves bombarding the sample with a focused electron beam. thermofisher.com This high-energy beam excites electrons in the inner shells of atoms, causing them to be ejected and creating electron holes. wikipedia.org Electrons from higher energy shells then drop down to fill these holes, releasing the excess energy in the form of X-rays. wikipedia.org Each element possesses a unique atomic structure, resulting in the emission of X-rays with characteristic energies. wikipedia.org By measuring the energy and intensity of these emitted X-rays, an EDS detector can identify the elements present on the surface and provide semi-quantitative data on their relative abundance. thermofisher.comwikipedia.org

In the context of materials modified with this compound derivatives, EDS is invaluable for mapping the distribution of silicon across the surface. This elemental mapping provides insights into the uniformity and homogeneity of the silane coating. For instance, after a reaction to replace the chlorine atom, EDS analysis would be expected to show a decrease or absence of the chlorine signal, while the silicon peak remains, confirming the covalent attachment of the diphenylmethylsilyl group to the surface.

Interactive Data Table: Expected EDS Elemental Signals for a Substrate Before and After Modification with this compound

| Stage | Expected Elemental Peaks | Interpretation |

| Unmodified Substrate (e.g., Glass) | Si, O | Baseline elemental composition of the glass substrate. |

| After Modification | Si, O, C, Cl | Presence of Carbon (C) from diphenyl and propyl groups, and Chlorine (Cl) and additional Silicon (Si) from the silane, confirming surface functionalization. |

| After Subsequent Reaction (e.g., substitution of Cl) | Si, O, C, [New Element] | Disappearance of the Cl peak and potential appearance of a new elemental signal, indicating successful derivatization. |

Contact Angle Measurements for Wettability Assessment

Contact angle goniometry is a primary technique for assessing the wettability of a surface, which is directly influenced by its chemical composition and topography. aalto.finanoscience.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com This measurement provides a quantitative measure of a surface's hydrophilicity or hydrophobicity. nanoscience.com

The introduction of a this compound layer onto a substrate significantly alters its surface energy. The diphenylmethylsilyl groups are inherently nonpolar and thus hydrophobic. Consequently, modifying a hydrophilic surface (like glass or silica (B1680970), which have low contact angles with water) with this silane will lead to a marked increase in the water contact angle. A contact angle less than 90° indicates a hydrophilic surface, where the water droplet tends to spread out. researchgate.net Conversely, a contact angle greater than 90° signifies a hydrophobic surface, causing the water droplet to bead up. researchgate.net

The sessile drop method is the most common approach for measuring static contact angles. aalto.finanoscience.com A small droplet of a probe liquid, typically water, is placed on the surface, and the angle between the droplet and the surface is measured optically. nanoscience.comresearchgate.net For a more comprehensive understanding of the surface dynamics, advancing and receding contact angles are measured by adding and removing liquid from the droplet, respectively. aalto.fi The difference between these two angles is known as contact angle hysteresis, which provides information about surface heterogeneity and roughness. aalto.fi

The change in wettability serves as a strong indicator of successful surface modification. For example, a clean glass slide will exhibit a very low water contact angle. After treatment with this compound, the contact angle is expected to increase significantly, reflecting the presence of the nonpolar diphenylmethylsilyl groups on the surface.

Interactive Data Table: Representative Contact Angle Data for a Surface Modification

| Surface | Probe Liquid | Typical Contact Angle (θ) | Surface Character |

| Unmodified Glass | Water | < 30° | Hydrophilic |

| Glass Modified with this compound | Water | > 90° | Hydrophobic |

| Unmodified Polypropylene | Water | ~100° | Hydrophobic |

| Plasma-treated Polypropylene | Water | < 70° | More Hydrophilic |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides detailed information about the elemental composition and the chemical (oxidation) states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgpsu.edu This makes it an exceptionally powerful tool for characterizing thin films and surface modifications, such as those involving this compound. carleton.edu

The principle of XPS is based on the photoelectric effect. wikipedia.org A sample in a high-vacuum environment is irradiated with a beam of X-rays, causing the emission of core-level electrons (photoelectrons). cnrs.fr The kinetic energy of these emitted electrons is measured by a detector. The binding energy of the electron can then be calculated by subtracting the measured kinetic energy from the energy of the incident X-ray photon. psu.edu Since each element has a unique set of core electron binding energies, the resulting spectrum provides a "fingerprint" for the elements present on the surface (with the exception of hydrogen and helium). wikipedia.orgcnrs.fr

Crucially, XPS can also detect small shifts in these binding energies, known as chemical shifts. carleton.edu These shifts are caused by changes in the local chemical environment of an atom, such as its oxidation state or the type of atoms it is bonded to. carleton.educnrs.fr For a surface modified with this compound, XPS can:

Confirm Elemental Presence : Detect the characteristic peaks for Silicon (Si 2p, Si 2s), Carbon (C 1s), and Chlorine (Cl 2p), verifying the presence of the silane on the surface.

Determine Chemical State : Analyze the high-resolution spectrum of the Si 2p peak to confirm the formation of Si-O-Substrate bonds (indicating covalent attachment) versus Si-C bonds within the silane molecule. Changes in the C 1s spectrum can also provide information about the phenyl and propyl groups.

Quantify Surface Coverage : By analyzing the peak areas and applying appropriate sensitivity factors, XPS can provide semi-quantitative atomic concentrations of the elements on the surface, offering a measure of the modification's density. measurlabs.com

Depth profiling, which involves alternating XPS analysis with ion beam etching, can be used to determine the thickness and compositional profile of the silane layer. measurlabs.com

Interactive Data Table: Expected XPS Binding Energies for Key Elements

| Element | XPS Core Level | Typical Binding Energy (eV) | Information Gained |

| Silicon | Si 2p | ~100-104 eV | Presence of silicon; shifts indicate bonding (Si-C vs. Si-O). |

| Carbon | C 1s | ~284-286 eV | Presence of phenyl and propyl groups; shifts can distinguish C-C/C-H from C-Si or C-O bonds. |

| Chlorine | Cl 2p | ~198-201 eV | Confirms the presence of the chloropropyl group prior to any subsequent reaction. |

| Oxygen | O 1s | ~531-533 eV | Signal from the substrate (e.g., silica) and can indicate the formation of Si-O-Substrate bonds. |

Thermal Analysis Methods for Material Stability

Thermal analysis techniques are a suite of methods used to measure the physical and chemical properties of materials as a function of temperature. researchgate.net These methods are essential for evaluating the thermal stability of materials modified with this compound and its derivatives. The attachment of these organosilane molecules can influence the degradation behavior of the underlying substrate.

Thermogravimetric Analysis (TGA) is a primary technique for determining the thermal stability of a material. tainstruments.com TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. measurlabs.com A TGA curve plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition can be determined, which is a key indicator of thermal stability.

For a material functionalized with this compound, TGA can reveal:

Decomposition Temperature : Whether the silane modification increases or decreases the thermal stability of the substrate material.

Mass of Attached Silane : The percentage of weight loss corresponding to the degradation of the organic components (diphenyl and propyl groups) of the attached silane can be used to estimate the amount of functionalization.

Degradation Profile : The shape of the TGA curve and its derivative (DTG curve) can provide insights into the mechanism of decomposition, indicating whether it is a single-step or multi-step process. mdpi.com

Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. While TGA tracks mass loss, DSC detects changes in heat capacity, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) processes. researchgate.net

For materials modified with silyl (B83357) ethers derived from this compound, DSC can be used to:

Determine Glass Transition Temperature (Tg) : The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. Changes in Tg after modification can indicate how the silane layer affects the polymer chain mobility of a polymeric substrate.

Analyze Melting and Crystallization : For semi-crystalline materials, DSC can show how the surface modification affects the melting temperature (Tm) and the degree of crystallinity.

The combination of TGA and DSC provides a comprehensive picture of the thermal properties and stability of materials modified with this compound.

Interactive Data Table: Hypothetical Thermal Analysis Data for a Modified Polymer

| Analysis Technique | Parameter | Unmodified Polymer | Polymer Modified with CPDMS Derivative | Interpretation |

| TGA | Onset of Decomposition (T_onset) | 350 °C | 365 °C | The silane modification slightly improves the thermal stability of the polymer. |

| TGA | Residual Mass at 600 °C | 2% | 8% | The higher residual mass is attributed to the formation of stable silica (SiO2) from the decomposed silane. |

| DSC | Glass Transition Temp. (Tg) | 85 °C | 88 °C | The slight increase in Tg suggests that the surface modification restricts the mobility of the polymer chains at the surface. |

Future Research Trajectories and Unexplored Frontiers

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of organochlorosilanes often involves processes that generate corrosive byproducts, such as hydrogen chloride, posing environmental and handling challenges. mdpi.com A primary focus of future research will be the development of greener synthetic pathways for chloropropyldiphenylmethylsilane that minimize waste and energy consumption.

One promising avenue is the exploration of alternatives to chlorosilane-based manufacturing. mdpi.com Research into catalytic dehydrocoupling reactions, which form silicon-nitrogen bonds with the release of hydrogen as the only byproduct, presents a sustainable alternative for producing related aminosilanes that could be further functionalized. rsc.org Another approach involves the direct synthesis from metallic silicon, which could potentially streamline the production process and reduce reliance on hazardous reagents. rsc.org The development of processes using alkoxysilanes as precursors is also being investigated, as these routes can be more environmentally friendly than traditional methods. mdpi.com

Future research in this area will likely focus on:

Catalyst Development: Designing highly efficient and selective catalysts for direct synthesis and dehydrocoupling reactions.

Alternative Reagents: Investigating the use of more benign starting materials to replace traditional chlorinating agents.

Circular Economy Approaches: Developing processes where byproducts can be recycled or repurposed, moving towards a circular economy for silicon-based chemicals. csic.es

Exploration of Novel Reaction Pathways and Transformative Derivatizations

The unique combination of a reactive chloro group and a flexible propyl chain, along with the phenyl and methyl substituents on the silicon atom, makes this compound a versatile substrate for exploring new chemical reactions. Future research will aim to move beyond conventional transformations to uncover novel reaction pathways and create a wider range of derivatives with unique properties.

One area of interest is the use of Lewis basic salts to promote novel coupling reactions with aromatic electrophiles, which could lead to the synthesis of complex, functionalized organosilanes. nih.gov The chemistry of functionalized silylenes, which are highly reactive silicon analogues of carbenes, also presents exciting possibilities for creating unprecedented molecular architectures from silane (B1218182) precursors. rsc.org Furthermore, metal-catalyzed enantioselective reductions involving organosilanes are a testament to the potential for developing highly specific and stereocontrolled transformations. acs.org

Key research directions include:

Catalytic Functionalization: Developing new catalytic systems to selectively activate and functionalize the C-Cl and Si-C bonds.

Tandem Reactions: Designing one-pot reactions where multiple transformations occur sequentially, increasing synthetic efficiency. nih.gov

Photochemical and Electrochemical Methods: Utilizing light or electricity to drive novel reactions and access unique reactive intermediates. zmsilane.com

Expanding the Scope of Advanced Materials Applications

The functional groups on this compound make it an excellent candidate as a precursor or building block for a variety of advanced materials. Its ability to act as a coupling agent or to be incorporated into polymer backbones opens up possibilities for creating materials with tailored properties. nih.gov

Future research will likely focus on leveraging this compound for applications in high-performance materials. For instance, functionalized silanes are used to improve the compatibility between organic polymers and inorganic fillers in nanocomposites, leading to enhanced mechanical and thermal properties. mdpi.com In the field of advanced ceramics, organosilanes are used as bonding agents and to create protective coatings, improving durability and resistance to harsh environments. zmsilane.com There is also potential for its use in energy harvesting applications, where silane-modified nanomaterials can improve the performance of devices like triboelectric nanogenerators. nih.gov

Future applications could be found in:

Smart Coatings: Developing anti-corrosion or self-healing coatings by incorporating functionalized silanes into the coating matrix. mdpi.com

Hybrid Materials: Creating novel organic-inorganic hybrid materials with unique optical, electronic, or thermal properties. mdpi.com

Biomedical Devices: Using functionalized silanes to modify the surface of biomedical implants to improve biocompatibility. nih.gov

Integration of Artificial Intelligence and Machine Learning in Silane Research

Key areas for the application of AI and ML include:

Retrosynthesis Planning: Using AI to design novel and efficient synthetic routes to complex target molecules starting from this compound. chemical.ai

Process Optimization: Employing machine learning algorithms to optimize reaction parameters such as temperature, pressure, and catalyst loading for improved yield and purity. worldpharmatoday.com

Materials Discovery: Screening virtual libraries of silane derivatives to identify candidates with optimal properties for specific applications in advanced materials. ncsu.edu

| Application Area | Description | Potential Impact |

|---|---|---|

| Retrosynthesis | AI algorithms suggest novel synthetic pathways for target molecules based on known chemical reactions. | Accelerated discovery of more efficient and sustainable production methods. |

| Reaction Optimization | ML models predict optimal reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize byproducts. | Reduced development time and manufacturing costs. |

| Materials Informatics | AI tools predict the physical and chemical properties of new silane-based materials before synthesis. | Faster design and discovery of advanced materials with tailored functionalities. |

| Predictive Maintenance | ML algorithms analyze sensor data from production facilities to predict equipment failure and optimize maintenance schedules. | Increased production uptime and reduced operational risks. |

Addressing Scalability and Industrial Implementation Challenges

The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges that must be addressed to realize the full commercial potential of this compound and its derivatives. These challenges include ensuring process safety, maintaining product quality and consistency, and managing costs. drugdiscoverytrends.com

One of the key issues in scaling up chemical production is the potential for changes in reaction kinetics and heat transfer, which can lead to the formation of impurities or even hazardous conditions. drugdiscoverytrends.com For processes involving solid particles, such as the synthesis of silica-based materials, clogging of reactors can be a significant problem that requires innovative solutions like slug flow to ensure continuous operation. rsc.org Furthermore, the purification of the final product to meet the stringent requirements of applications in electronics or pharmaceuticals can be a major cost driver.